molecular formula C16H17NO B1392030 6-Methyl-2-(4-propylbenzoyl)-pyridine CAS No. 1187168-73-5

6-Methyl-2-(4-propylbenzoyl)-pyridine

Cat. No. B1392030
M. Wt: 239.31 g/mol
InChI Key: KUOUQYXUHAXSJM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its chemical properties, such as its acidity or basicity.


Scientific Research Applications

Catalysis

6-Methyl-2-(4-propylbenzoyl)-pyridine and related compounds have been studied for their roles in catalysis. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, synthesized from salts similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have shown promising results as catalysts in Heck-type coupling reactions (Hahn et al., 2005).

Polymer Chemistry

Research has focused on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, which include derivatives of 6-Methyl-2-(4-propylbenzoyl)-pyridine. These polyimides, incorporating pyridine moieties, exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them potentially useful in various industrial applications (Wang et al., 2006).

Corrosion Inhibition

Derivatives of pyridines, including compounds structurally similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been studied for their effectiveness as corrosion inhibitors. These studies involve exploring the inhibition effect of such compounds on metals in acidic environments, utilizing electrochemical and quantum chemical methods (Sudheer & Quraishi, 2015).

Coordination Chemistry

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are analogous to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been explored. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Safety And Hazards

This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.


Future Directions

This could involve looking at potential future uses for the compound, any ongoing research into its properties or applications, and areas where further study is needed.


Please note that this is a general outline and the specifics could vary depending on the compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-5-13-8-10-14(11-9-13)16(18)15-7-4-6-12(2)17-15/h4,6-11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOUQYXUHAXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243983
Record name (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-propylbenzoyl)-pyridine

CAS RN

1187168-73-5
Record name (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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